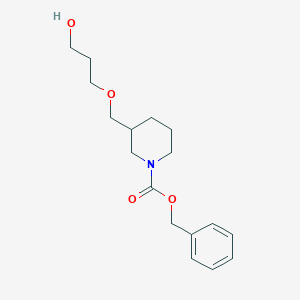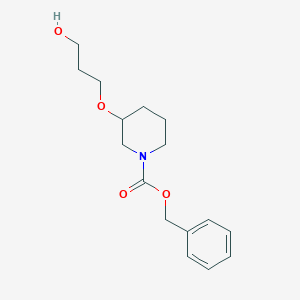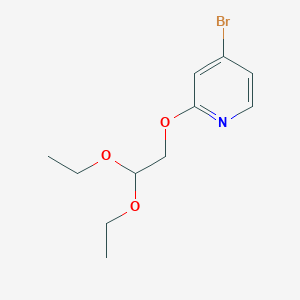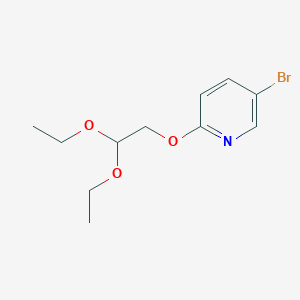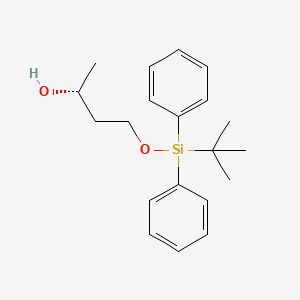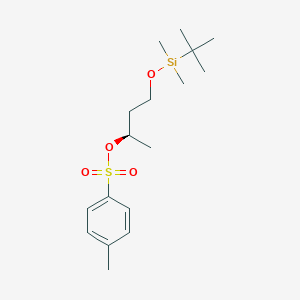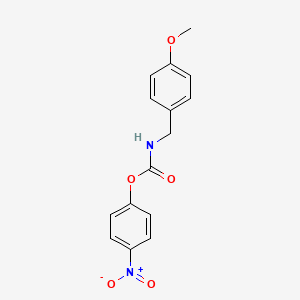![molecular formula C14H24O2Si B8151111 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol](/img/structure/B8151111.png)
1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol is an organic compound with the molecular formula C12H20O2Si. It is a derivative of phenol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols, due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol can be synthesized through the silylation of 4-hydroxyphenyl ethanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: The process may include steps for purification and quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol primarily undergoes reactions typical of silyl-protected alcohols. These include:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., tetrabutylammonium fluoride) to regenerate the free hydroxyl group.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Substitution: The silyl ether can participate in nucleophilic substitution reactions, where the TBDMS group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products:
Deprotection: 4-hydroxyphenyl ethanol.
Oxidation: Quinones.
Substitution: Various substituted phenyl ethanol derivatives.
Scientific Research Applications
1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in reactions, allowing for selective transformations at other sites in the molecule. The TBDMS group can be selectively removed under mild conditions using fluoride ions, thereby regenerating the free hydroxyl group .
Comparison with Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used for silylation of alcohols and phenols.
tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silylating agent with greater steric bulk, providing increased stability against acidic conditions.
Trimethylsilyl chloride (TMSCl): A smaller silylating agent used for similar purposes but with lower stability compared to TBDMS.
Uniqueness: 1-[4-[(tert-Butyldimethylsilyl)oxy]phenyl]ethan-1-ol is unique due to its balance of stability and reactivity. The TBDMS group provides sufficient protection under a variety of conditions while being easily removable when needed. This makes it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11,15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZIIIMWDRSFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
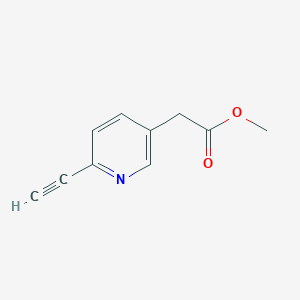

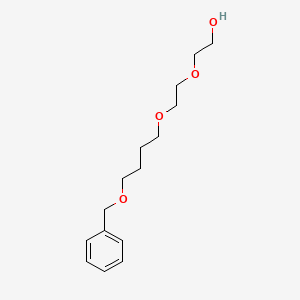
![3-[4-(Benzyloxy)butoxy]propan-1-ol](/img/structure/B8151053.png)

